5-Bromo-2,3-diiodopyridine
Overview
Description
5-Bromo-2,3-diiodopyridine is a heterocyclic aromatic compound with a molecular formula of C5H2BrI2N . It has a molecular weight of 409.79 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-diiodopyridine is represented by the SMILES stringBrc1cnc(I)c(I)c1
. The InChI key for this compound is XUTYGXLWMSAZAA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-Bromo-2,3-diiodopyridine is a solid substance . Its empirical formula is C5H2BrI2N and it has a molecular weight of 409.79 .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction . These derivatives have shown potential in medicinal chemistry, particularly in the development of new anticancer agents .
- Methods of Application : The Suzuki Cross-Coupling Reaction is a palladium-catalyzed process that involves the reaction of 5-Bromo-2,3-diiodopyridine with several arylboronic acids . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
- Results or Outcomes : The Suzuki Cross-Coupling Reaction of 5-Bromo-2,3-diiodopyridine has been used to synthesize a series of novel pyridine derivatives in moderate to good yield . These derivatives have shown potential as chiral dopants for liquid crystals and have demonstrated anti-thrombolytic activities .
-
Scientific Field: Quantum Mechanical Investigations
- Application Summary : 5-Bromo-2,3-diiodopyridine and its derivatives have been studied using Density Functional Theory (DFT) methods .
- Methods of Application : DFT studies were carried out for the pyridine derivatives by using B3LYP/6-31G(d,p) basis with the help of GAUSSIAN 09 suite programme .
- Results or Outcomes : The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
-
Scientific Field: Organic Synthesis
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of 2-Amino-5-bromopyridine, which is a key intermediate in various organic synthesis procedures .
- Methods of Application : The synthesis involves bromination and nitration steps carried out in a well-ventilated hood .
- Results or Outcomes : The product, 2-Amino-5-bromopyridine, is used in further reactions to produce various organic compounds .
-
Scientific Field: Material Science
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of novel materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes .
- Methods of Application : The synthesis involves Stille couplings, a palladium-catalyzed cross-coupling reaction .
- Results or Outcomes : The products have been used to form cyclic helicates and knotted structures that show tremendous anion-binding properties .
-
Scientific Field: Pharmaceutical Research
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of various pharmaceutical compounds, including indole-based chalcone derivatives reported as COX-1 and COX-2 inhibitors .
- Methods of Application : The synthesis involves various organic reactions, including carbon-carbon bond-forming reactions .
- Results or Outcomes : The products have shown significant activity as COX-1 and COX-2 inhibitors .
-
Scientific Field: Chemical Research
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . CMPE is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
- Methods of Application : The synthesis involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester as the raw material and N-bromosuccinimide as the brominating reagent .
- Results or Outcomes : The product, CMPE, is used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
-
Scientific Field: Biochemical Research
- Application Summary : 5-Bromo-2,3-diiodopyridine has been studied for its effects on the in-vitro organogenesis of Arabidopsis thaliana .
- Methods of Application : The study involved examining the influence of 5-Bromo-2,3-diiodopyridine on plant organogenesis in vitro .
- Results or Outcomes : The study found that the effects of 5-Bromo-2,3-diiodopyridine were dose-, time-, and tissue-dependent .
-
Scientific Field: Industrial Applications
- Application Summary : 5-Bromo-2,3-diiodopyridine is used in the synthesis of various industrial chemicals .
- Methods of Application : The specific methods of application can vary depending on the industrial process .
- Results or Outcomes : The products synthesized using 5-Bromo-2,3-diiodopyridine have various industrial applications .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYGXLWMSAZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-diiodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.